molecular formula C7H13NO3 B14542335 Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate CAS No. 62004-77-7

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate

Cat. No.: B14542335
CAS No.: 62004-77-7
M. Wt: 159.18 g/mol
InChI Key: DDWSRWMXPXAMMR-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is an organic compound with a unique structure that includes both an ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the dimethylamine attacks the carbonyl carbon of the ethyl acetoacetate, followed by a rearrangement to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and the concentration of reactants are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate exerts its effects involves interactions with various molecular targets The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis in the presence of enzymes

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an ester.

    2-(Diethylamino)ethyl methacrylate: Contains an ethyl group instead of a methyl group on the amino nitrogen.

    2-(Dimethylamino)ethanol: Lacks the ester group but has similar reactivity due to the amino group.

Uniqueness

Ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

62004-77-7

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)6(5-9)8(2)3/h5,9H,4H2,1-3H3

InChI Key

DDWSRWMXPXAMMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)N(C)C

Origin of Product

United States

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